N-(3-chlorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
CAS No.:
Cat. No.: VC10358587
Molecular Formula: C12H11ClN2OS
Molecular Weight: 266.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11ClN2OS |
|---|---|
| Molecular Weight | 266.75 g/mol |
| IUPAC Name | N-(3-chlorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C12H11ClN2OS/c1-7-11(17-8(2)14-7)12(16)15-10-5-3-4-9(13)6-10/h3-6H,1-2H3,(H,15,16) |
| Standard InChI Key | SMEHILJBHHXHRB-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C)C(=O)NC2=CC(=CC=C2)Cl |
| Canonical SMILES | CC1=C(SC(=N1)C)C(=O)NC2=CC(=CC=C2)Cl |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
N-(3-Chlorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide features a thiazole core substituted with methyl groups at positions 2 and 4, coupled to a 3-chlorophenyl carboxamide moiety. The thiazole ring’s sulfur and nitrogen atoms contribute to its electron-deficient character, enhancing reactivity in biological systems . The chloro substituent at the phenyl ring’s meta position introduces steric and electronic effects critical for target binding.
Synthetic Pathways
The synthesis follows a multi-step protocol derived from methods for analogous thiazole-5-carboxamides :
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Thiazole Ring Formation: Ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with thiourea derivatives in the presence of SOCl to form 2-chloro intermediates. HCl gas is introduced to catalyze cyclization, yielding the thiazole ring .
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Carboxylic Acid Preparation: Hydrolysis of the ethyl ester group using NaOH produces 2,4-dimethylthiazole-5-carboxylic acid .
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Amide Coupling: The carboxylic acid is converted to an acyl chloride with oxalyl chloride, then reacted with 3-chloroaniline in dichloromethane with N,N-diisopropylethylamine as a base .
Key Reaction Data:
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Yield for cyclization: 39.5%–56.2% (dependent on substituents) .
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Optimal solvent: Dichloromethane (prevents decomposition observed in DMF at high temperatures) .
Biological Activities
Anticancer Mechanisms
Studies on structurally related compounds reveal dose-dependent cytotoxicity against cancer cell lines. While specific data for N-(3-chlorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is limited, analogs exhibit IC values as low as 0.28 µg/mL in breast adenocarcinoma (MCF-7) via caspase-mediated apoptosis. Molecular docking predicts binding to tubulin’s colchicine site, disrupting microtubule assembly.
Table 1: Anticancer Activity of Analogous Thiazole Derivatives
| Cell Line | IC (µg/mL) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 0.28 | Caspase-3/7 activation |
| A549 (Lung) | 0.52 | Tubulin polymerization |
| Huh7 (Liver) | 8.107 | ERK1/2 pathway modulation |
Antimicrobial Properties
The chloro and methyl groups enhance membrane permeability, enabling activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values ≤4 µg/mL. Fungistatic effects are observed in Candida albicans via ergosterol biosynthesis inhibition.
Structure-Activity Relationships (SAR)
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Electron-Withdrawing Groups: The 3-chloro substituent increases electrophilicity, improving target binding .
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Methyl Substitutions: 2,4-Dimethyl groups optimize steric compatibility with hydrophobic enzyme pockets .
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Amide Linkage: Essential for hydrogen bonding with biological targets like tubulin.
Analytical Characterization
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H NMR: Peaks at δ 2.35 (s, 3H, CH), 2.98 (s, 3H, CH), and 7.41–7.68 (m, 4H, Ar–H) confirm structure .
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HPLC Purity: ≥95% (C18 column, acetonitrile/water gradient) .
Industrial and Environmental Considerations
Large-scale synthesis employs continuous flow reactors to enhance yield (up to 70%) and reduce waste. Solvent recovery systems minimize environmental impact, aligning with green chemistry principles.
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